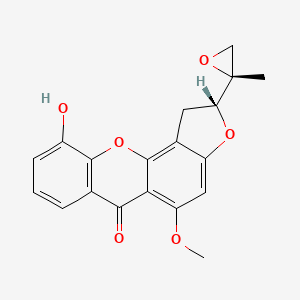
Psorospermin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Psorospermin is an organic heterotetracyclic compound that is 1,2-dihydro-6H-furo[2,3-c]xanthene substituted by a hydroxy group at position 10, a methoxy group at position 5 nad a 2-methyloxiran-2-yl group at position 2. It has a role as a plant metabolite and an antineoplastic agent. It is a member of xanthones, an organic heterotetracyclic compound and an epoxide.
Aplicaciones Científicas De Investigación
Antitumor Activity
Psorospermin exhibits notable cytotoxic effects against various tumor cell lines, making it a candidate for cancer treatment. It has shown significant activity against P388 mouse leukemia both in vitro and in vivo. The compound operates through mechanisms involving DNA intercalation and alkylation, particularly at the N7 position of guanine, which is enhanced in the presence of topoisomerase II .
Drug Resistance Reversal
One of the critical challenges in cancer treatment is drug resistance. This compound has been studied for its ability to reverse resistance in multiple myeloma cells that overexpress P-glycoprotein. In experiments, this compound enhanced the retention of doxorubicin in resistant cells, suggesting a potential role in overcoming multidrug resistance .
Study Findings
- Increased Doxorubicin Retention : Flow cytometry demonstrated that pre-treatment with this compound significantly increased intracellular levels of doxorubicin in resistant cell lines (75% retention compared to 38% in controls) .
- Mechanism : The sensitization effect was attributed to a direct interaction between this compound and P-glycoprotein rather than downregulation of mdr1 gene expression .
Structural Insights for Drug Development
Research into this compound's structure has provided valuable insights for developing new anticancer agents. Its unique structural features allow for specific interactions with DNA and proteins involved in cancer progression, paving the way for new therapeutic strategies targeting topoisomerase II .
Case Studies and Clinical Implications
Several studies have documented this compound's effects on various cancer types:
Propiedades
Número CAS |
74045-97-9 |
|---|---|
Fórmula molecular |
C19H16O6 |
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
(2R)-10-hydroxy-5-methoxy-2-[(2R)-2-methyloxiran-2-yl]-1,2-dihydrofuro[2,3-c]xanthen-6-one |
InChI |
InChI=1S/C19H16O6/c1-19(8-23-19)14-6-10-12(24-14)7-13(22-2)15-16(21)9-4-3-5-11(20)17(9)25-18(10)15/h3-5,7,14,20H,6,8H2,1-2H3/t14-,19-/m1/s1 |
Clave InChI |
BBNDPXOGORGETN-AUUYWEPGSA-N |
SMILES |
CC1(CO1)C2CC3=C4C(=C(C=C3O2)OC)C(=O)C5=C(O4)C(=CC=C5)O |
SMILES isomérico |
C[C@@]1(CO1)[C@H]2CC3=C4C(=C(C=C3O2)OC)C(=O)C5=C(O4)C(=CC=C5)O |
SMILES canónico |
CC1(CO1)C2CC3=C4C(=C(C=C3O2)OC)C(=O)C5=C(O4)C(=CC=C5)O |
Sinónimos |
psorospermin psorospermine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















